8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Description
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a unique 1-oxa (ether oxygen) and 8-aza (tertiary nitrogen) configuration within its spiro[4.5]decane framework. The molecule contains two ester groups: a tert-butyl carbamate at position 8 and a methyl ester at position 2. This structural motif confers conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules with enhanced stability and target specificity .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(18)16-9-7-15(8-10-16)6-5-11(20-15)12(17)19-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKXXTYECWMWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141857 | |
| Record name | 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-95-6 | |
| Record name | 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with various reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent, which facilitates the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Spiro System : A 6-membered piperidine ring (8-aza) fused via a spiro carbon to a 5-membered tetrahydrofuran ring (1-oxa).
- Substituents : tert-Butyl carbamate (steric bulk) and methyl ester (polarity modulation).
- Molecular Formula: Hypothesized as C₁₆H₂₅NO₅ (MW: 311.37 g/mol).
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Comparative Insights
1-Oxa vs. Non-Oxa Analogs
- In contrast, the non-oxa analog (CAS 1391732-45-8) lacks this polarity, which may reduce solubility but increase lipophilicity .
- Dec-1-ene Derivative (CAS 1363210-32-5) : The double bond introduces planarity and reactivity (e.g., susceptibility to oxidation or cycloaddition), distinguishing it from the saturated, oxygen-containing target compound .
Substituent Effects
- Benzyl and Hydroxymethyl Groups (CAS 1445951-71-2): The benzyl group increases steric bulk, while the hydroxymethyl offers a site for further functionalization. This compound’s diaza configuration (two nitrogens) alters basicity compared to the mono-aza target compound .
- The diaza structure (two nitrogens) could improve metal coordination properties, relevant in catalysis .
Physicochemical Properties
- Molecular Weight: The target compound’s higher molecular weight (311.37 vs. 295.37 for non-oxa analogs) reflects the additional oxygen atom.
- Solubility : The 1-oxa group likely improves aqueous solubility compared to the dec-1-ene derivative, which is more hydrophobic .
Biological Activity
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate (CAS Number: 1160246-95-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds, which often enhances their interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with spirocyclic structures, such as 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane derivatives, exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains and fungi. For instance, Mannich bases derived from spiroheterocycles have demonstrated significant antibacterial and antifungal activities .
- Analgesic Properties : Some derivatives related to this compound have shown promising results in opioid receptor binding assays, suggesting potential analgesic effects. For example, certain spirocyclic compounds have been reported to exhibit higher mu-opioid receptor affinity compared to traditional analgesics like morphine .
- Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic applications.
Case Studies
Several studies have investigated the synthesis and biological evaluation of spirocyclic compounds similar to 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane:
- Study on Mannich Bases : A study synthesized various Mannich bases from spirocyclic compounds and evaluated their antimicrobial activity. Results showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .
- Opioid Receptor Affinity Studies : Research into structurally related compounds demonstrated that modifications in the spirocyclic structure significantly influenced opioid receptor binding affinity, suggesting a pathway for designing more effective analgesics .
Synthesis
The synthesis of 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane typically involves multi-step chemical reactions that may include cyclization and functional group modifications to achieve the desired structure. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
